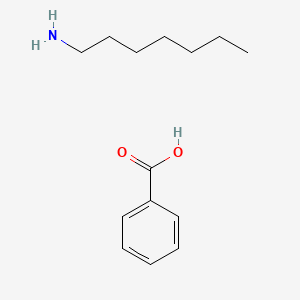
Diheptadecyl phosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diheptadecyl phosphite is an organophosphorus compound with the chemical formula C34H71O3P It is a phosphite ester, characterized by the presence of two heptadecyl groups attached to a phosphorus atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diheptadecyl phosphite can be synthesized through the esterification of phosphorous acid with heptadecanol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the phosphite ester. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is purified through distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: Diheptadecyl phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diheptadecyl phosphate.
Hydrolysis: In the presence of water, it hydrolyzes to produce phosphorous acid and heptadecanol.
Substitution: It can participate in substitution reactions with halides to form corresponding phosphonates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis reaction.
Substitution: Halides such as bromine or chlorine can be used in substitution reactions.
Major Products Formed:
Oxidation: Diheptadecyl phosphate.
Hydrolysis: Phosphorous acid and heptadecanol.
Substitution: Corresponding phosphonates.
Applications De Recherche Scientifique
Diheptadecyl phosphite has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: It serves as a precursor for the synthesis of biologically active phosphonates.
Medicine: It is investigated for its potential use in drug delivery systems and as an antioxidant.
Industry: It is utilized as an additive in lubricants and as a flame retardant in plastics.
Mécanisme D'action
The mechanism of action of diheptadecyl phosphite involves its ability to act as an antioxidant. It functions by decomposing hydroperoxides and inhibiting radical chain reactions. The phosphite group can donate electrons to neutralize free radicals, thereby preventing oxidative degradation of materials. This property makes it valuable in stabilizing polymers and other materials against oxidative damage.
Comparaison Avec Des Composés Similaires
Diheptadecyl phosphate: Similar in structure but contains a phosphate group instead of a phosphite group.
Triphenyl phosphite: Another phosphite ester but with phenyl groups instead of heptadecyl groups.
Tris(2-ethylhexyl) phosphite: Contains 2-ethylhexyl groups instead of heptadecyl groups.
Uniqueness: Diheptadecyl phosphite is unique due to its long heptadecyl chains, which impart specific hydrophobic properties and influence its reactivity and applications. Compared to other phosphite esters, it offers distinct advantages in terms of solubility and compatibility with various substrates.
Propriétés
Numéro CAS |
71889-09-3 |
|---|---|
Formule moléculaire |
C34H70O3P+ |
Poids moléculaire |
557.9 g/mol |
Nom IUPAC |
di(heptadecoxy)-oxophosphanium |
InChI |
InChI=1S/C34H70O3P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36-38(35)37-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-34H2,1-2H3/q+1 |
Clé InChI |
ORFRTSRVIBPNSM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCO[P+](=O)OCCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


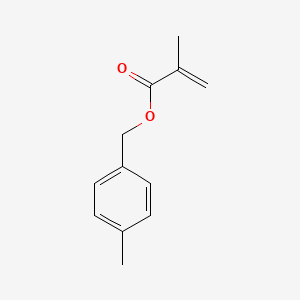

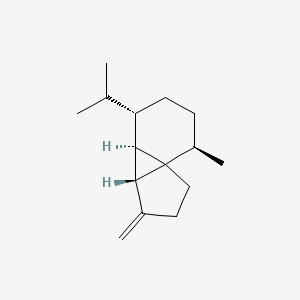
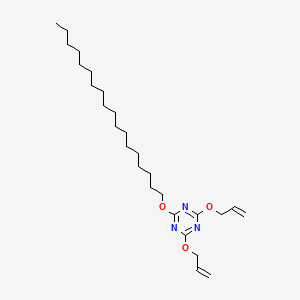

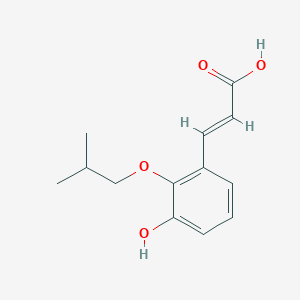
![2,10,12,13,14-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3,5,7,11,14,16-heptaen-9-one](/img/structure/B12658516.png)
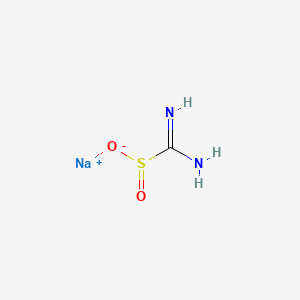
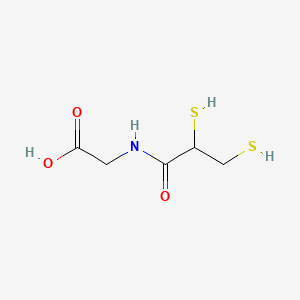

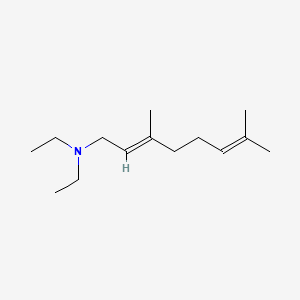
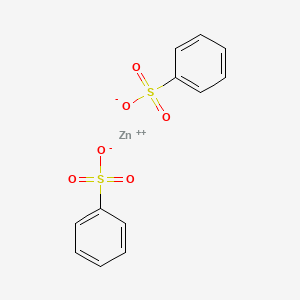
![[(2-Ethylhexyl)oxy]methanediol](/img/structure/B12658584.png)
